molecular formula C12H11NO2 B8598397 3-Methoxy-6-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile

3-Methoxy-6-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile

Cat. No. B8598397
M. Wt: 201.22 g/mol
InChI Key: DDRLIIFKMAKSDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08999990B2

Procedure details

To a microwave tube with a stir bar and charged with 6-Bromo-7-methoxy-3,4-dihydronaphthalen-2(1H)-one (25 mg, 0.098 mmol) was added Pd2(dba)3 (2.69 mg, 2.94 μmol), S-Phos (2.82 mg, 6.86 μmol), zinc cyanide (17 mg, 0.15 mmol), DMF (1.5 ml) and water (0.015 ml). The tube was sealed and heated to 170° C. for 5 minutes. The reaction was then diluted with EtOAc, washed with NH4Cl and brine, and the resulting product was purified by MPLC.
Quantity
25 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.82 mg
Type
reactant
Reaction Step Three
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.015 mL
Type
reactant
Reaction Step Three
Quantity
2.69 mg
Type
catalyst
Reaction Step Three
Name
zinc cyanide
Quantity
17 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[O:12][CH3:13])[CH2:8][C:7](=[O:14])[CH2:6][CH2:5]2.COC1C=CC=C(OC)C=1C1C=CC=CC=1P(C1CCCCC1)C1CCCCC1.[CH3:44][N:45](C=O)C.O>CCOC(C)=O.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].[C-]#N.[Zn+2].[C-]#N>[CH3:13][O:12][C:11]1[C:2]([C:44]#[N:45])=[CH:3][C:4]2[CH2:5][CH2:6][C:7](=[O:14])[CH2:8][C:9]=2[CH:10]=1 |f:5.6.7.8.9,10.11.12|

Inputs

Step One
Name
Quantity
25 mg
Type
reactant
Smiles
BrC=1C=C2CCC(CC2=CC1OC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Three
Name
Quantity
2.82 mg
Type
reactant
Smiles
COC=1C=CC=C(C1C=2C=CC=CC2P(C3CCCCC3)C4CCCCC4)OC
Name
Quantity
1.5 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
0.015 mL
Type
reactant
Smiles
O
Name
Quantity
2.69 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
zinc cyanide
Quantity
17 mg
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The tube was sealed
WASH
Type
WASH
Details
washed with NH4Cl and brine
CUSTOM
Type
CUSTOM
Details
the resulting product was purified by MPLC

Outcomes

Product
Name
Type
Smiles
COC=1C(=CC=2CCC(CC2C1)=O)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.